3,6-Dichloropicolinaldehyde - 343781-53-3

3,6-Dichloropicolinaldehyde

Catalog Number: EVT-344990
CAS Number: 343781-53-3
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,6-Dichlorosalicylate (3,6-DCSA) is a chlorinated aromatic compound derived from the demethylation of the herbicide dicamba []. Structurally similar to salicylate, 3,6-DCSA poses environmental concerns due to its persistence and potential toxicity []. Understanding its degradation pathway is crucial for mitigating its impact.

Microbial Catabolism

Microorganisms, particularly bacteria, play a crucial role in the biodegradation of environmental pollutants like 3,6-DCSA []. Several bacterial species, including Rhizorhabdus dicambivorans Ndbn-20, have been identified for their ability to utilize 3,6-DCSA as a carbon and energy source [].

Enzymatic Degradation

The catabolism of 3,6-DCSA involves a series of enzymatic reactions. A key step is the hydroxylation of 3,6-DCSA to form 3,6-dichlorogentisate (3,6-DCGA) []. This reaction is catalyzed by a three-component cytochrome P450 monooxygenase system, DsmABC, which consists of a monooxygenase component (DsmA), a [2Fe-2S] ferredoxin (DsmB), and a ferredoxin reductase (DsmC) [].

Genetic Basis of Degradation

The genes encoding the enzymes involved in 3,6-DCSA degradation are often organized in clusters within bacterial genomes []. For instance, in R. dicambivorans Ndbn-20, the dsmR1DABCEFGR2 gene cluster is responsible for 3,6-DCSA catabolism, with dsmABC specifically encoding the DsmABC monooxygenase system [].

Metabolic Pathway Elucidation

Research on 3,6-DCSA degradation has elucidated a potential catabolic pathway in R. dicambivorans Ndbn-20 []. Following the DsmABC-catalyzed hydroxylation, 3,6-DCGA is further dechlorinated. Although the specific enzyme responsible for this step remains unidentified in R. dicambivorans Ndbn-20, related bacteria utilize glutathione-dependent dehalogenases for similar reactions []. This suggests a potential route for 3,6-DCGA dechlorination in R. dicambivorans Ndbn-20, leading to the formation of less toxic metabolites and ultimately, complete mineralization of 3,6-DCSA.

3,6-Dichlorosalicylic Acid (3,6-DCSA)

Compound Description: 3,6-Dichlorosalicylic acid is a key intermediate in the bacterial degradation pathway of the herbicide dicamba []. It is formed through the demethylation of dicamba by microorganisms like Rhizorhabdus dicambivorans Ndbn-20. 3,6-DCSA is further catabolized via a pathway involving a cytochrome P450 monooxygenase system (DsmABC), which hydroxylates it to form 3,6-dichlorogentisate (3,6-DCGA) [].

3,6-Dichlorogentisate (3,6-DCGA)

Compound Description: 3,6-Dichlorogentisate is another important intermediate in the microbial degradation pathway of dicamba []. It is produced from 3,6-dichlorosalicylic acid (3,6-DCSA) through 5-hydroxylation catalyzed by the cytochrome P450 monooxygenase system DsmABC []. Further degradation of 3,6-DCGA is carried out by glutathione-dependent dehalogenases like DsmH2, which removes a chlorine atom [].

Properties

CAS Number

343781-53-3

Product Name

3,6-Dichloropicolinaldehyde

IUPAC Name

3,6-dichloropyridine-2-carbaldehyde

Molecular Formula

C6H3Cl2NO

Molecular Weight

176 g/mol

InChI

InChI=1S/C6H3Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H

InChI Key

AXJGZYKXECWPOM-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Cl)C=O)Cl

Canonical SMILES

C1=CC(=NC(=C1Cl)C=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.